molecular formula C8H5FO2 B1285881 7-Fluorobenzofuran-3(2H)-one CAS No. 939759-27-0

7-Fluorobenzofuran-3(2H)-one

Cat. No.: B1285881
CAS No.: 939759-27-0
M. Wt: 152.12 g/mol
InChI Key: QTJZNVDJUDKRHG-UHFFFAOYSA-N
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Description

7-Fluorobenzofuran-3(2H)-one is a chemical compound with the molecular formula C9H5FO3 . It is also known as 7-Fluorobenzofuran-3-carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzofuran ring with a fluorine atom at the 7th position and a carboxylic acid group at the 3rd position . The molecular weight of this compound is 180.13 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound such as melting point, boiling point, and density are not explicitly mentioned in the available resources .

Scientific Research Applications

Synthesis and Properties

  • Antitumor Activity : Fluorinated benzothiazoles, including 7-fluorobenzothiazoles, have been investigated for their antitumor properties. They demonstrate potent cytotoxicity in vitro against certain human breast cancer cell lines, showing promise in pharmaceutical and preclinical development (Hutchinson et al., 2001).
  • Fluorination of Benzotriazines : The synthesis of fluorinated derivatives of benzotriazines, which are reversible thioredoxin reductase inhibitors, has been achieved. This work includes the study of fluorination at specific positions, showing the potential for producing compounds with modified biological activity (Mirallai et al., 2019).
  • Reactivity in Diels–Alder Reactions : Fluorinated furanones, including those with structural similarities to 7-fluorobenzofuran-3(2H)-one, have been used in Diels–Alder reactions. The reactivity and stereoselectivity of these reactions have been explored, highlighting the influence of fluorine atoms on the reaction process (Hajduch et al., 2007).

Medicinal Chemistry and Pharmacology

  • Synthesis of Fluorinated Heterocycles : Fluorinated 4H-3,1-benzoxazines and iminoisobenzofurans, potentially including structures similar to this compound, have been synthesized using electrophilic fluorocyclization. This highlights the role of fluorine in the creation of novel heterocyclic compounds with potential medicinal applications (Zhao et al., 2015).
  • Antimicrobial Agents : Derivatives of fluorine-substituted benzothiazole, which are structurally related to this compound, have been explored for their antimicrobial properties. These studies contribute to the development of new antimicrobial agents (Armenise et al., 2012).

Chemical Synthesis and Analysis

  • Synthesis of Fluorinated Compounds : The synthesis of fluorinated benzofuran derivatives, including those related to this compound, has been achieved through various methods, such as anodic fluorination. This provides insights into efficient synthetic routes for creating fluorinated compounds (Dawood & Fuchigami, 2004).

Photophysical Studies

  • Optical Properties : Compounds structurally related to this compound have been analyzed for their photophysical behavior, including solvatochromic effects and fluorescence properties. This research aids in understanding the optical characteristics of fluorinated compounds (Jiang et al., 2012).

Safety and Hazards

The safety and hazards associated with 7-Fluorobenzofuran-3(2H)-one are not specified in the available resources . It is recommended to handle this compound with the general precautions used for handling chemicals.

Properties

IUPAC Name

7-fluoro-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJZNVDJUDKRHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585722
Record name 7-Fluoro-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939759-27-0
Record name 7-Fluoro-3(2H)-benzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939759-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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